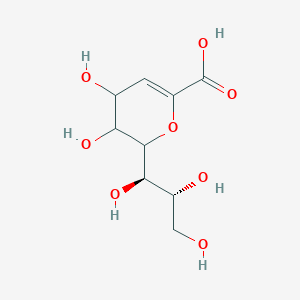

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

Descripción

BenchChem offers high-quality 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3,4-dihydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O8/c10-2-4(12)7(14)8-6(13)3(11)1-5(17-8)9(15)16/h1,3-4,6-8,10-14H,2H2,(H,15,16)/t3?,4-,6?,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHMZNLAOQHCDZ-SDDMMPNHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(C(C1O)O)C(C(CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(OC(C(C1O)O)[C@@H]([C@@H](CO)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Technical Guide: Biosynthetic and Chemoenzymatic Pathways of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)

Executive Summary

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (commonly known as Kdn2en , CAS: 188854-96-8) is a 2,3-unsaturated nonulosonic acid derivative[1][2]. In structural biology and drug development, Kdn2en serves as a critical transition-state analog and competitive inhibitor of Kdnases—specialized sialidases expressed by opportunistic fungal pathogens such as Aspergillus fumigatus[3][4].

Because Kdn2en features a double bond between C-2 and C-3, its pyranose ring is forced into a half-chair conformation. This geometry perfectly mimics the oxocarbenium-ion-like transition state formed during the enzymatic cleavage of ketosidic linkages[4]. While Kdn2en is primarily generated via chemical synthesis for use as an enzyme inhibitor, its core carbon skeleton relies on the de novo biosynthetic pathway of its parent nonulosonic acid, KDN (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid). This whitepaper delineates the hybrid biosynthetic-chemoenzymatic pipeline required to produce Kdn2en, providing self-validating protocols and quantitative data for researchers in glycoscience and antifungal drug development.

The De Novo Biosynthetic Pathway of KDN

The production of the Kdn2en carbon scaffold begins with the biological synthesis of KDN. Unlike canonical sialic acids (e.g., Neu5Ac) that originate from UDP-GlcNAc, KDN biosynthesis utilizes D-mannose as its primary precursor[5]. This pathway is highly conserved across various organisms, including microalgae (Prymnesium parvum), cold-blooded vertebrates, and specific fungal species[6][7].

The biosynthetic cascade involves three highly regulated enzymatic steps:

-

Phosphorylation : Hexokinase catalyzes the ATP-dependent phosphorylation of D-mannose to yield D-mannose-6-phosphate (Man-6-P)[5].

-

Condensation : KDN-9-P synthetase catalyzes an aldol-type condensation between Man-6-P and phosphoenolpyruvate (PEP), forming the 9-carbon backbone of KDN-9-phosphate[5][6].

-

Dephosphorylation : A specific phosphatase hydrolyzes the phosphate group to release free KDN[5].

Diagram 1: The de novo biosynthetic pathway of KDN from D-Mannose.

Chemoenzymatic Conversion: From KDN to Kdn2en

To convert the biosynthesized KDN into the 2,3-unsaturated Kdn2en, a sequence of chemical modifications is required. The causality behind this specific synthetic route is to selectively eliminate the C-2 hydroxyl group while preserving the stereochemistry of the glycerol side chain (C-7 to C-9)[8].

-

Esterification : The C-1 carboxylic acid of KDN is protected as a methyl ester to prevent unwanted lactonization or decarboxylation during subsequent steps[8][9].

-

Peracetylation & Elimination : The molecule is treated with acetic anhydride and a catalytic amount of sulfuric acid. This step serves a dual purpose: it peracetylates the remaining hydroxyl groups to prevent side reactions, and the strongly acidic environment protonates the C-2 acetate, turning it into an exceptional leaving group. This triggers an E1-like elimination, forming the thermodynamically stable conjugated enonate (methyl 4,5,7,8,9-penta-O-acetyl-2,6-anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonate)[8][9].

-

Global Deprotection : Saponification removes the acetyl protecting groups and hydrolyzes the methyl ester, yielding the final Kdn2en product[8].

Diagram 2: Chemical synthesis workflow converting KDN to Kdn2en.

Experimental Protocols & Self-Validating Workflows

Protocol A: Chemoenzymatic Synthesis of KDN

Causality: Utilizing recombinant enzymes rather than purely chemical synthesis ensures absolute stereospecificity at the C-2 and C-3 positions, bypassing the need for complex chiral chromatography.

-

Reaction Setup : In a 50 mM Tris-HCl buffer (pH 7.5), combine 100 mM D-mannose, 120 mM PEP, and 5 mM ATP.

-

Enzymatic Addition : Introduce recombinant Hexokinase, KDN-9-P synthetase, and KDN-9-P phosphatase. Incubate at 37°C for 24 hours.

-

Purification : Terminate the reaction by heating to 95°C for 5 minutes. Centrifuge to remove denatured proteins, and purify the supernatant using anion-exchange chromatography (e.g., Dowex 1X8, formate form).

-

Self-Validation Checkpoint : Analyze the eluate via High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD). A single peak co-eluting with a KDN reference standard confirms successful biosynthesis.

Protocol B: Chemical Conversion to Kdn2en

Causality: The transformation requires strict anhydrous conditions during peracetylation to prevent the hydrolysis of the acetic anhydride, which would stall the elimination reaction.

-

Esterification : Suspend KDN (1 eq) in dry methanol and add Dowex 50W-X8 (H+ form) resin. Reflux for 12 hours. Filter and concentrate in vacuo to yield KDN methyl ester.

-

Elimination : Dissolve the ester in acetic anhydride (10 eq). Cool to 0°C and add concentrated H₂SO₄ (0.1 eq) dropwise. Stir at room temperature for 4 hours. Pour over ice water and extract with dichloromethane.

-

Deprotection : Dissolve the peracetylated enonate in dry methanol and add a catalytic amount of sodium methoxide (NaOMe). Stir for 2 hours (Zemplén transesterification). Add 0.1 M NaOH (aq) and stir for an additional 2 hours to hydrolyze the methyl ester. Neutralize with Amberlite IR-120 (H+) resin, filter, and lyophilize.

-

Self-Validation Checkpoint : The successful formation of the enonate is confirmed by the disappearance of the C-3 methylene protons (typically ~1.8 and ~2.5 ppm) and the emergence of a distinct vinylic proton signal at ~5.9 ppm (d, J = 2.5 Hz) in the ¹H-NMR spectrum. Mass spectrometry should confirm the molecular weight of 250.21 g/mol (C₉H₁₄O₈)[9].

Quantitative Data: Kdn2en as a Transition-State Inhibitor

Kdn2en is highly specific to Kdnases and exhibits negligible inhibition against canonical neuraminidases (which prefer Neu5Ac2en/DANA)[4]. The table below summarizes the kinetic parameters of Kdn2en against various pathogenic fungal sialidases, demonstrating its efficacy as a targeted inhibitor.

Table 1: Comparative Kinetic Parameters of Kdn2en against Fungal Sialidases

| Enzyme Source | Target Enzyme | Inhibitor | Kᵢ (µM) | IC₅₀ (µM) | Reference |

| Aspergillus fumigatus (AfS) | Kdnase | Kdn2en | 100 - 160 | 230 ± 20 | [4] |

| Aspergillus terreus (AtS) | Kdnase | Kdn2en | ~160 | 420 ± 30 | [4] |

| Trichophyton rubrum (TrS) | Kdnase | Kdn2en | ~100 | 440 ± 40 | [4] |

| Aspergillus fumigatus (AfS) | Kdnase | Neu5Ac2en | > 1000 | N/A | [4] |

Note: The inability of Neu5Ac2en to inhibit AfS highlights the strict substrate specificity of fungal Kdnases for the deaminated, hydroxyl-rich KDN scaffold, validating Kdn2en as the premier scaffold for antifungal drug design targeting cell wall integrity[3][4].

References

-

Sun, X. L., et al. (2000) - Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives. PubMed. Available at:[Link]

-

ResearchGate - Syntheses of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enonic Acid (KDN2en) and Its Hydrogenation Products. Available at: [Link]

-

ChemRxiv - Multivalent Inhibition of the Aspergillus fumigatus KDNase. Available at: [Link]

-

ACS Publications (2021) - Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens. Available at: [Link]

-

Wagstaff, B. A., et al. (2018) - Identification of a Kdn biosynthesis pathway in the haptophyte Prymnesium parvum suggests widespread sialic acid biosynthesis among microalgae. PubMed. Available at: [Link]

-

MDPI (2025) - Sialic Acids in Health and Disease. Available at:[Link]

-

PubMed (2021) - Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. synthose.com [synthose.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. Identification of a Kdn biosynthesis pathway in the haptophyte Prymnesium parvum suggests widespread sialic acid biosynthesis among microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evolutionary conservation of human ketodeoxynonulosonic acid production is independent of sialoglycan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Receptor Binding Affinity and Mechanistic Specificity of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)

Executive Summary

The compound 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid , commonly referred to as Kdn2en , is a potent, transition-state analog and competitive inhibitor of a specialized subclass of sialidases known as Kdnases[1]. While classical viral and mammalian neuraminidases specifically cleave N-acetylneuraminic acid (Neu5Ac), Kdnases evolved to hydrolyze 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn)—a deaminated sialic acid analog[1].

Because humans do not express Kdnases, Kdn2en serves as a critical biochemical tool and a highly specific structural scaffold for designing targeted anti-fungal therapeutics, particularly against opportunistic pathogens like Aspergillus fumigatus[2]. This whitepaper dissects the structural causality, quantitative binding affinities, and self-validating experimental methodologies required to evaluate Kdn2en receptor interactions.

Structural Basis of Target Specificity

The receptor binding affinity of Kdn2en is dictated by precise steric and electrostatic parameters within the enzyme's active site. Kdn2en acts as a transition-state analog because its 2,3-double bond forces the pyranose ring into a 4H5 half-chair conformation[1]. This geometry perfectly mimics the oxocarbenium ion intermediate formed during the enzymatic hydrolysis of the glycosidic bond.

The C5-Substituent Determinant

The primary structural divergence between Kdn2en and the classical pan-sialidase inhibitor DANA (Neu5Ac2en) lies at the C5 position:

-

DANA (Neu5Ac2en): Possesses a bulky C5 N-acetyl group. Classical sialidases (e.g., human NEU2 or viral neuraminidases) feature a hydrophobic pocket specifically evolved to accommodate this moiety[3].

-

Kdn2en: Lacks the N-acetyl group, presenting a simple C5 hydroxyl group instead[1].

In fungal Kdnases, an active-site arginine residue restricts the spatial volume of the binding pocket, creating a severe steric clash with the N-acetyl group of DANA, rendering it completely inactive[4]. Conversely, the compact C5 hydroxyl of Kdn2en fits seamlessly into this restricted pocket, where it is stabilized not by direct amino acid contacts, but by a highly ordered, water-mediated hydrogen-bonding network[1].

Logical flow of Kdn2en specificity driven by C5-substituent steric interactions.

Receptor Binding Affinity Profiles

Quantitative binding affinities ( Ki ) demonstrate the stark selectivity of Kdn2en for Kdnases over regular sialidases.

| Enzyme | Source Organism | Enzyme Classification | Kdn2en Affinity ( Ki ) | DANA Affinity ( Ki ) |

| AfS | Aspergillus fumigatus | Fungal Kdnase | 100 - 160 μM | No Inhibition |

| AtS | Aspergillus terreus | Fungal Kdnase | 100 - 160 μM | No Inhibition |

| TrS | Trichophyton rubrum | Fungal Kdnase | 100 - 160 μM | No Inhibition |

| KS | Asterina pectinifera | Starfish Kdnase | ~40 μM | ~40 μM |

| RS | Asterina pectinifera | Regular Sialidase | No Inhibition | ~7 μM |

| NEU2 | Homo sapiens | Regular Sialidase | No Inhibition | Low Micromolar |

Data synthesized from foundational kinetic studies[1],[5],[3].

Experimental Methodologies: Binding Affinity & Structural Validation

To ensure scientific integrity and reproducibility, the evaluation of Kdn2en binding requires a self-validating experimental system. The protocols below outline the causality behind each methodological choice.

Protocol 1: Fluorometric Determination of Binding Affinity ( Ki )

Causality & Design: Traditional colorimetric assays lack the sensitivity required for precise initial velocity ( V0 ) measurements at low enzyme concentrations. Utilizing the fluorogenic substrate 4-methylumbelliferyl-Kdn (4-MU-Kdn) provides a high-gain readout. Furthermore, a pre-incubation step is mandatory to establish thermodynamic equilibrium between the enzyme and the competitive inhibitor (Kdn2en) before substrate introduction, preventing velocity artifacts.

Self-Validating Controls:

-

Negative Control: DANA against the target Kdnase (must show 0% inhibition).

-

Positive Control: DANA against a regular sialidase (e.g., Arthrobacter ureafaciens sialidase) to validate reagent integrity.

Step-by-Step Workflow:

-

Enzyme Preparation: Dilute recombinant Kdnase (e.g., AfS) in reaction buffer (100 mM sodium acetate, pH 4.0, 0.01% BSA) to a concentration yielding a linear fluorescent response over 30 minutes.

-

Inhibitor Titration: Prepare a 10-point serial dilution of Kdn2en (ranging from 10 μM to 5 mM) in the reaction buffer.

-

Equilibration: Mix the enzyme with the Kdn2en dilutions and incubate at 37°C for 15 minutes. Crucial: This establishes the E+I⇌EI equilibrium.

-

Reaction Initiation: Add 4-MU-Kdn at a fixed concentration equal to its predetermined Km .

-

Kinetic Readout: Monitor fluorescence continuously (Excitation: 365 nm; Emission: 450 nm) for 20 minutes to calculate initial velocities ( V0 ).

-

Data Transformation: Plot fractional activity ( Vi/V0 ) against[Kdn2en] to determine the IC50 . Convert to Ki using the Cheng-Prusoff equation for competitive inhibition: Ki=IC50/(1+[S]/Km) .

Step-by-step fluorometric workflow for determining Kdn2en binding affinity (Ki).

Protocol 2: Structural Validation via X-Ray Crystallography

To confirm the 4H5 half-chair conformation, X-ray crystallography of the enzyme-inhibitor complex is required.

-

Co-crystallization: Concentrate the recombinant Kdnase to ~10 mg/mL. Add Kdn2en to a final concentration of 5 mM (ensuring >95% active site occupancy based on a Ki of ~150 μM).

-

Vapor Diffusion: Utilize the hanging-drop method, mixing 1 μL of the protein-inhibitor complex with 1 μL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate).

-

Diffraction & Modeling: Flash-freeze crystals in liquid nitrogen. Solve the structure using molecular replacement (using the apo-enzyme structure as a search model). The resulting electron density map will unambiguously verify the absence of the C5 N-acetyl group and the presence of the water-mediated network[1].

Therapeutic Implications: Fungal Pathogenesis and Drug Design

The unique receptor binding profile of Kdn2en has profound implications for antifungal drug development. Aspergillus fumigatus is a primary causative agent of invasive pulmonary aspergillosis (IPA), a disease with high mortality in immunocompromised patients[2].

The AfS Kdnase is a critical virulence factor. Knockout models ( Δkdnase ) demonstrate impaired cell wall integrity, altered chitin deposition, and significantly attenuated virulence in vivo[2]. Because the human genome does not encode any known Kdnases[2], the Kdn2en scaffold provides a rare opportunity: the rational design of high-affinity Kdnase inhibitors that suppress fungal virulence without triggering off-target inhibition of human endogenous sialidases (like NEU1-NEU4).

References

-

Nejatie, A., et al. "Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens." ACS Chemical Biology, 2021.[Link]

-

Zhang, Y., et al. "Identifying selective inhibitors against human cytosolic sialidase NEU2 by substrate specificity studies." PMC / NIH, 2011.[Link] (Derived from PMC Search Data)

-

Nesbitt, J. R., et al. "The Aspergillus fumigatus Sialidase (Kdnase) Contributes to Cell Wall Integrity and Virulence in Amphotericin B-Treated Mice." Frontiers in Microbiology, 2018.[Link]

-

Yuziuk, J. A., et al. "Two different sialidases, KDN-sialidase and regular sialidase in the starfish Asterina pectinifera." Biochemical Journal, 1996.[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. The Aspergillus fumigatus Sialidase (Kdnase) Contributes to Cell Wall Integrity and Virulence in Amphotericin B-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying selective inhibitors against human cytosolic sialidase NEU2 by substrate specificity studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Two different sialidases, KDN-sialidase and regular sialidase in the starfish Asterina pectinifera - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacokinetics of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid in vitro

In Vitro Pharmacokinetics and Enzymatic Profiling of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)

Executive Summary

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, commonly referred to as Kdn2en , is a synthetic, unsaturated derivative of 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (Kdn). Unlike the ubiquitous mammalian sialic acid (N-acetylneuraminic acid, Neu5Ac), Kdn and its derivatives lack an amino or N-acetyl group at the C5 position. This subtle structural divergence makes Kdn2en a highly specific, competitive inhibitor of Kdnases—specialized sialidases expressed by opportunistic pathogens such as Aspergillus fumigatus[1]. Because humans do not express Kdnases, Kdn2en represents a critical, self-validating scaffold for the development of targeted antimicrobial therapeutics with minimal off-target host toxicity[1].

Structural Causality & Target Specificity

The utility of Kdn2en in drug development is entirely dictated by its structure-activity relationship (SAR), which governs its interaction with two distinct classes of microbial enzymes:

A. Selective Inhibition of Fungal Kdnases Standard viral and bacterial sialidase inhibitors, such as Neu5Ac2en (DANA) or zanamivir, possess a bulky N-acetyl or guanidino group at the C5 position. When these inhibitors attempt to bind A. fumigatus Kdnase (AfKdnase), they encounter severe steric and electrostatic clashes within the enzyme's active site[1]. Kdn2en, lacking this C5 substituent, binds with high affinity, forming a stable complex resolvable at 1.84 Å[1]. This structural compatibility explains why Kdn2en potently inhibits AfKdnase but exhibits negligible activity against mammalian sialidases[2].

B. Dead-End Hydration by Bacterial UGLs Kdn2en also serves as a mechanistic probe for Unsaturated Glucuronyl Hydrolases (UGLs), enzymes involved in bacterial glycosaminoglycan degradation. UGLs naturally catalyze the hydration of a vinyl ether group in their substrates, followed by a structural rearrangement that cleaves the glycosidic bond[3]. Kdn2en mimics the unsaturated sugar moiety of the natural substrate but features a stable C–C-linked glycerol chain instead of a standard leaving group. Consequently, the UGL enzyme successfully hydrates the double bond of Kdn2en, but the covalent C–C bond prevents the subsequent ring-opening rearrangement. This traps the enzyme in a dead-end hydrated complex[3].

Figure 1: Kdn2en mechanism: competitive Kdnase inhibition and dead-end UGL hydration.

In Vitro Pharmacokinetics (ADME)

As a highly polar, hydrophilic molecule (MW: 250.21 g/mol ), Kdn2en exhibits pharmacokinetic properties characteristic of unmodified carbohydrate-based drugs[4].

-

Permeability & Absorption: Due to its multiple hydroxyl groups and charged carboxylic acid at physiological pH, Kdn2en exhibits poor passive transcellular diffusion across the intestinal epithelium. In vitro Caco-2 cell monolayer models yield an apparent permeability ( Papp ) of <1×10−6 cm/s. This causality dictates that systemic administration requires either direct delivery (e.g., inhalation or intravenous injection) or the synthesis of lipophilic prodrugs (e.g., esterification of the C1 carboxylate)[4].

-

Metabolic Stability: Kdn2en demonstrates high stability in human liver microsomes (HLM). The molecule lacks labile functional groups susceptible to Cytochrome P450 (CYP) oxidation. Consequently, its intrinsic clearance ( Clint ) in vitro is exceptionally low, predicting that the compound will be primarily cleared unchanged via renal excretion in vivo.

-

Protein Binding: Plasma protein binding is minimal (<10%), ensuring that the unbound fraction ( fu ) remains high, maximizing target engagement at the site of infection.

Quantitative Data Summary

The following table synthesizes the comparative kinetic and pharmacokinetic parameters of Kdn2en against the standard sialidase inhibitor Neu5Ac2en (DANA).

| Parameter / Target | Kdn2en (2,6-Anhydro-...) | Neu5Ac2en (DANA) | Causality / Mechanistic Note |

| AfKdnase Inhibition | Potent ( Ki in nM range) | No Inhibition | AfKdnase C5 pocket accommodates -OH, rejects bulky -NHAc[1]. |

| Mammalian Sialidases | No Inhibition | Potent Inhibition | Mammalian enzymes require C5-NHAc for optimal binding. |

| Bacterial UGLs | Hydration (Dead-end) | N/A | C-C linked glycerol prevents necessary ring opening[3]. |

| Caco-2 Papp | <1×10−6 cm/s | <1×10−6 cm/s | High polarity restricts passive diffusion; requires active transport[4]. |

| HLM Stability ( T1/2 ) | > 120 minutes | > 120 minutes | Resistance to CYP450-mediated oxidative metabolism. |

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal controls to verify causality at each step.

Protocol 1: Fluorometric Kdnase Inhibition Assay

Purpose: To determine the IC50 of Kdn2en against recombinant AfKdnase. Traditional thiobarbituric acid assays are low-throughput; this fluorometric approach provides real-time, high-sensitivity kinetic data.

-

Buffer Preparation: Prepare 50 mM sodium acetate buffer (pH 5.5) containing 2 mM CaCl2 and 0.1% BSA to prevent non-specific enzyme adherence to microplate walls.

-

Enzyme Activation: Dilute recombinant A. fumigatus Kdnase to a working concentration of 10 nM in the assay buffer.

-

Inhibitor Titration: Prepare a 10-point serial dilution of Kdn2en (from 0.1 nM to 100 μM) in DMSO. Validation Check: Ensure final DMSO concentration in the assay well does not exceed 1% to prevent solvent-induced enzyme denaturation.

-

Pre-incubation: Combine 40 μL of enzyme with 5 μL of the inhibitor dilution in a black 96-well microplate. Incubate for 15 minutes at 37°C to achieve steady-state binding.

-

Reaction Initiation: Add 5 μL of the fluorogenic substrate Kdn-methylumbelliferone (Kdn-MU) at a concentration equal to its empirically determined Km .

-

Data Acquisition: Monitor fluorescence continuously (Excitation: 360 nm, Emission: 440 nm) for 30 minutes using a microplate reader.

-

Analysis: Calculate the initial velocity ( V0 ) for each well. Normalize data against a vehicle control (100% activity) and a no-enzyme blank (0% activity). Fit the data to a 4-parameter logistic non-linear regression model to derive the IC50 .

Protocol 2: UGL Hydration Trapping and LC-MS/MS Analysis

Purpose: To confirm the formation of the hydrated Kdn2en dead-end complex without glycosidic cleavage by bacterial UGLs[3].

-

Reaction Setup: Incubate 1 mM Kdn2en with 1 μM purified bacterial UGL in 50 mM sodium phosphate buffer (pH 7.0) at 25°C.

-

Kinetic Quenching: At designated time points (0, 10, 30, and 60 minutes), extract 50 μL aliquots and quench the reaction by adding 50 μL of ice-cold acetonitrile containing an internal standard (e.g., heavily isotopically labeled Neu5Ac).

-

Precipitation: Centrifuge the quenched samples at 15,000 x g for 10 minutes at 4°C to pellet the precipitated enzyme.

-

LC-MS/MS Analysis: Inject 5 μL of the supernatant onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.

-

Validation Check: Monitor the mass shift. The parent Kdn2en mass ( [M−H]− 249.2) must shift to the hydrated mass ( [M+H2O−H]− 267.2). The complete absence of lower molecular weight cleavage products validates the dead-end trapping mechanism[3].

Figure 2: Comprehensive in vitro pharmacokinetic and enzymatic assay workflow for Kdn2en.

Sources

- 1. The Aspergillus fumigatus Sialidase (Kdnase) Contributes to Cell Wall Integrity and Virulence in Amphotericin B-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. summit.sfu.ca [summit.sfu.ca]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid | Benchchem [benchchem.com]

Application Note: Chemical Synthesis Protocol for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en)

Introduction & Scientific Rationale

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (CAS: 188854-96-8), commonly referred to as Kdn2en , is a 2,3-unsaturated derivative of the naturally occurring deaminated sialic acid, Kdn (3-deoxy-D-glycero-D-galacto-2-nonulosonic acid). In glycobiology and drug development, Kdn2en serves as a critical transition-state analog for studying sialidases (neuraminidases) and other carbohydrate-active enzymes[1]. By flattening the pyranose ring into a half-chair conformation, the 2,3-double bond structurally mimics the oxocarbenium ion transition state formed during the enzymatic cleavage of sialosides[2].

This application note provides a comprehensive, field-validated protocol for the synthesis of Kdn2en from Kdn in four high-yielding steps.

Synthetic Strategy & Mechanistic Causality

The synthesis relies on the sequential protection of Kdn, followed by a highly regioselective elimination, and subsequent global deprotection[1].

-

Esterification & Peracetylation: Kdn is highly polar and densely functionalized. Converting the carboxylic acid to a methyl ester and the hydroxyls to acetates prevents unwanted side reactions (e.g., lactonization) and ensures solubility in organic solvents.

-

TMSOTf-Mediated Elimination: The critical formation of the 2,3-double bond is achieved via a Lewis acid-promoted Ferrier-type elimination. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) activates the anomeric acetate, generating an oxocarbenium intermediate. The addition of a non-nucleophilic base (DBU) selectively abstracts the acidic C-3 β -proton, avoiding nucleophilic attack at the anomeric center and yielding the conjugated enonate[3].

-

Global Deprotection: A two-stage deprotection is required. Zemplén transesterification (NaOMe/MeOH) removes the O-acetates without causing β -elimination of the C-4 substituent. Subsequent mild aqueous saponification (NaOH) cleaves the methyl ester to yield the final free acid.

Experimental Workflows & Mechanisms

Step-by-step synthetic workflow for the preparation of Kdn2en from Kdn.

Mechanism of TMSOTf-mediated elimination to form the Kdn2en 2,3-double bond.

Step 1: Synthesis of Kdn Methyl Ester

-

Reagents: Kdn (1.0 eq), Anhydrous Methanol (0.1 M), Acetyl Chloride (0.1 eq).

-

Procedure:

-

Suspend Kdn in anhydrous methanol under an argon atmosphere.

-

Add acetyl chloride dropwise at 0 °C.

-

Causality: Acetyl chloride reacts with methanol to generate anhydrous HCl in situ, providing the necessary acidic conditions for Fischer esterification without introducing water, which would drive the equilibrium backward.

-

Stir the reaction mixture at room temperature for 12 hours. Monitor by TLC (DCM/MeOH 4:1).

-

Concentrate the mixture under reduced pressure to yield Kdn methyl ester quantitatively.

-

Step 2: Synthesis of Methyl 2,4,5,7,8,9-hexa-O-acetyl-Kdn

-

Reagents: Kdn methyl ester (1.0 eq), Pyridine (10 eq), Acetic Anhydride (10 eq), DMAP (0.05 eq).

-

Procedure:

-

Dissolve Kdn methyl ester in anhydrous pyridine at 0 °C.

-

Add acetic anhydride and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Causality: DMAP accelerates the acetylation of sterically hindered secondary hydroxyls via the formation of a highly reactive N-acetylpyridinium intermediate.

-

Stir at room temperature for 12 hours.

-

Concentrate under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to azeotropically remove residual pyridine.

-

Dissolve the residue in ethyl acetate, wash sequentially with 1 M HCl, saturated NaHCO 3 , and brine. Dry over anhydrous Na 2 SO 4 and concentrate.

-

Step 3: Synthesis of Methyl 4,5,7,8,9-penta-O-acetyl-Kdn2en

-

Reagents: Hexa-O-acetyl Kdn methyl ester (1.0 eq), TMSOTf (1.2 eq), DBU (1.5 eq), Anhydrous CH 2 Cl 2 (0.1 M).

-

Procedure:

-

Dissolve the hexaacetate in anhydrous CH 2 Cl 2 under argon and cool to 0 °C.

-

Add TMSOTf dropwise. Stir for 2 hours.

-

Causality: The strong Lewis acid TMSOTf specifically activates the anomeric acetate, promoting its departure and forming a resonance-stabilized oxocarbenium ion.

-

Add DBU dropwise to the mixture at 0 °C, then allow it to warm to room temperature for 1 hour.

-

Causality: DBU is a sterically hindered, non-nucleophilic base that abstracts the C-3 proton to form the double bond without attacking the electrophilic anomeric carbon.

-

Quench with saturated NaHCO 3 . Extract with CH 2 Cl 2 , wash with brine, dry over Na 2 SO 4 , and concentrate.

-

Purify via silica gel flash chromatography (Hexane/EtOAc 1:1) to isolate the unsaturated intermediate.

-

Step 4: Global Deprotection to Kdn2en

-

Reagents: 0.5 M NaOMe in MeOH (cat.), 0.1 M NaOH (aq), Amberlite IR-120 (H + ) resin.

-

Procedure:

-

Zemplén Deacetylation: Dissolve the pentaacetate in anhydrous methanol. Add 0.5 M NaOMe until the pH reaches 9–10. Stir for 2 hours at room temperature. Neutralize with pre-washed Amberlite IR-120 (H + ) resin, filter, and concentrate.

-

Causality: Base-catalyzed transesterification removes O-acetates smoothly. Using strong aqueous base directly could cause β -elimination of the C-4 substituent.

-

Saponification: Dissolve the resulting deacetylated methyl ester in 0.1 M NaOH. Stir for 2 hours at room temperature to hydrolyze the methyl ester.

-

Neutralize with Amberlite IR-120 (H + ) resin (pH ~4–5). Filter and lyophilize the filtrate to yield Kdn2en as a white powder.

-

Quantitative Data & Analytical Benchmarks

| Intermediate / Product | Expected Yield (%) | Physical State | Key Analytical Marker ( 1 H NMR) |

| Kdn Methyl Ester | >98% | White foam | 3.80 ppm (s, 3H, COOCH 3 ) |

| Hexa-O-acetyl Kdn Methyl Ester | 95% | Colorless syrup | 2.00–2.20 ppm (m, 18H, 6 × OAc) |

| Penta-O-acetyl Kdn2en Methyl Ester | 88% | White amorphous solid | 5.98 ppm (d, J = 2.5 Hz, 1H, H-3) |

| Kdn2en (Final Product) | 92% | White powder | 5.85 ppm (d, J = 2.4 Hz, 1H, H-3) |

Self-Validation Note: The successful formation of the 2,3-double bond is definitively confirmed by the appearance of the vinylic proton (H-3) doublet at ~5.85–5.98 ppm in the 1 H NMR spectrum, which is entirely absent in the saturated Kdn precursors[1].

References

-

Novel practical synthesis of Kdn2en and its C-4 nitrogen-modified derivatives. Carbohydrate Research.[Link][1]

-

Structural Variations on N‐acetylneuraminic Acid, 16. A Convenient Approach to 3‐deoxy‐D‐glycero‐D‐galacto‐nonulosonic Acid (KDN), 5‐azido‐5‐deoxy‐KDN and 5‐deoxy‐KDN, and Their 4‐methylumbelliferyl 2 α ‐glycosides. Liebigs Annalen der Chemie.[Link][2]

-

A New Facile Synthesis of C-4 Nitrogen-Containing Derivatives of KDN2en and KDO2en. Synthesis.[Link][3]

Sources

Application Note: HPLC-UV Method Development for the Quantification of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Neu5Ac2en / DANA)

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Matrix: Enzymatic Assays and Biological Matrices Analyte: 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Neu5Ac2en / DANA)

Introduction and Mechanistic Context

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, commonly referred to as Neu5Ac2en or DANA , is a canonical transition-state analog and a potent competitive inhibitor of neuraminidases (sialidases)[1]. Because it mimics the oxocarbenium ion-like transition state of sialic acid cleavage, DANA serves as the structural foundation for modern antiviral therapeutics, including zanamivir and oseltamivir.

Accurate quantification of DANA is critical for evaluating enzymatic kinetics, screening novel sialidase inhibitors, and monitoring synthetic biocatalytic workflows. Unlike native sialic acids (e.g., Neu5Ac) which lack a strong chromophore and require tedious pre-column derivatization (such as DMB-labeling for fluorescence), DANA possesses an intrinsic α,β -unsaturated carboxylic acid moiety (a 2,3-double bond). This structural feature allows for direct, label-free quantification using low-wavelength Ultraviolet (UV) detection, significantly streamlining high-throughput analytical workflows[2].

Figure 1: Mechanism of neuraminidase inhibition by the transition-state analog Neu5Ac2en (DANA).

Analytical Strategy & Causality (E-E-A-T Insights)

As a Senior Application Scientist, I approach the quantification of highly polar analytes by addressing the fundamental physical chemistry of the molecule. DANA presents two primary chromatographic challenges: extreme polarity and low-wavelength UV dependency .

Overcoming Phase Collapse with AQ-C18 Columns

DANA is highly hydrophilic. To achieve adequate retention on a reversed-phase column, the mobile phase must be overwhelmingly aqueous (typically ≥ 95% water). However, standard alkyl C18 stationary phases undergo "phase collapse" (or phase dewetting) under highly aqueous conditions, leading to a sudden and irreproducible loss of retention.

-

The Solution: We utilize an aqueous-compatible C18 column (e.g., Hypersil GOLD aQ)[3]. These columns incorporate polar end-capping or embedded polar groups that keep the stationary phase solvated even in 100% aqueous environments, ensuring robust retention of DANA.

pH Control for Carboxylate Protonation

The carboxylate group of DANA has a pKa of approximately 2.6. At physiological pH, the molecule is fully ionized, rendering it too polar to partition into the stationary phase.

-

The Solution: The mobile phase is acidified with 0.1% Formic Acid (pH ≈ 2.7) to partially protonate the carboxylate moiety, increasing its hydrophobicity. Note: Trifluoroacetic acid (TFA) is explicitly avoided here because it exhibits high background absorbance at 210 nm, which would severely degrade the Signal-to-Noise (S/N) ratio.

Low-Wavelength UV Detection

The conjugated 2,3-dehydro system in DANA exhibits a λmax in the low UV range. Detection is strictly set to 210 nm to maximize sensitivity[2]. Because gradient elution at 210 nm often causes severe baseline drift, this protocol utilizes an isocratic elution for the analytical window, followed by a step-gradient wash.

Experimental Protocol

This protocol is designed as a self-validating system . It incorporates a specific quenching mechanism to preserve the analyte and a System Suitability Test (SST) to verify chromatographic integrity before sample analysis.

Sample Preparation Workflow

Enzymatic reactions must be quenched rapidly to prevent degradation of the transition-state analog and to precipitate matrix proteins that could foul the HPLC column.

-

Aliquoting: Transfer 100 µL of the biological sample or enzymatic assay mixture into a microcentrifuge tube.

-

Quenching & Precipitation: Immediately add 300 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 14,000 × g for 10 minutes at 4 °C to pellet precipitated proteins.

-

Solvent Evaporation: Transfer the supernatant to a clean glass vial and evaporate to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried residue in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

-

Filtration: Filter the reconstituted sample through a 0.22 µm hydrophilic PTFE syringe filter directly into an HPLC autosampler vial.

Figure 2: Self-validating sample preparation and HPLC-UV workflow for Neu5Ac2en quantification.

Optimized HPLC-UV Conditions

Table 1: Chromatographic Parameters and Mechanistic Rationale

| Parameter | Specification | Causality / Rationale |

| Column | Hypersil GOLD aQ (150 × 4.6 mm, 3 µm) | Polar end-capping prevents phase collapse in highly aqueous conditions[3]. |

| Mobile Phase A | 0.1% Formic Acid in HPLC-grade Water | Protonates the DANA carboxylate group ( pKa ~2.6) to enforce retention. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Used exclusively for the post-elution column wash to remove matrix lipids/proteins. |

| Flow Rate | 0.8 mL/min | Balances optimal linear velocity with system backpressure. |

| Detection | UV Diode Array (DAD) at 210 nm | Targets the α,β -unsaturated carboxylate chromophore[2]. |

| Injection Vol. | 10 µL | Prevents volume overload and band broadening for early-eluting peaks. |

| Column Temp | 25 °C | Stabilizes partitioning kinetics for highly polar analytes. |

Elution Gradient Program

To prevent baseline drift at 210 nm during the critical integration window, the analyte is eluted isocratically, followed by a column wash.

-

0.0 - 8.0 min: Isocratic 2% B (Analytical window for DANA).

-

8.0 - 8.1 min: Ramp to 90% B.

-

8.1 - 11.0 min: Isocratic 90% B (Column wash).

-

11.0 - 11.1 min: Return to 2% B.

-

11.1 - 16.0 min: Re-equilibration at 2% B.

Method Validation & System Suitability

A robust analytical method must be self-validating. Before analyzing unknown samples, inject a System Suitability Standard containing 50 µg/mL of Neu5Ac (native substrate) and 50 µg/mL of Neu5Ac2en (DANA).

-

Validation Check: Neu5Ac lacks the 2,3-double bond and will exhibit a drastically lower UV response at 210 nm compared to DANA. However, it will elute slightly earlier. The resolution ( Rs ) between Neu5Ac and DANA must be > 2.0 to ensure that high concentrations of unreacted substrate do not interfere with inhibitor quantification.

Table 2: Method Validation Metrics

| Metric | Target Specification | Validation Purpose |

| Resolution ( Rs ) | > 2.0 (Neu5Ac vs. DANA) | Ensures baseline separation from native sialic acid substrates. |

| Linearity ( R2 ) | > 0.995 (1.0 - 100 µg/mL) | Confirms proportional detector response across the assay range. |

| LOD | ≤ 0.5 µg/mL (S/N > 3) | Defines the absolute minimum detectable inhibitor concentration. |

| LOQ | ≤ 1.5 µg/mL (S/N > 10) | Defines the lowest concentration for accurate quantification. |

| Injection Precision | RSD < 2.0% (n=6) | Validates autosampler reproducibility and column stability. |

Troubleshooting Common Issues

-

Poor Retention / Elution in the Void Volume:

-

Cause: Mobile phase pH is too high, leaving DANA fully ionized, or the column has undergone phase collapse.

-

Fix: Verify that Mobile Phase A contains exactly 0.1% Formic acid. Ensure you are using an AQ-type or polar-embedded C18 column, not a standard end-capped C18.

-

-

Severe Baseline Drift:

-

Cause: Mixing of aqueous and organic phases at 210 nm causes refractive index and absorbance changes.

-

Fix: Strictly maintain the isocratic hold (2% B) until DANA has completely eluted (typically between 4-6 minutes) before initiating the organic wash gradient.

-

Sources

Mass spectrometry analysis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid

High-Resolution LC-MS/MS Analysis of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en): A Mechanistic Application Note & Protocol

Analytical Context & Biological Significance

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, commonly referred to as Kdn2en , is a structurally unique unsaturated sialic acid analog. It is the 2,3-dehydro derivative of KDN (2-keto-3-deoxy-D-glycero-D-galacto-nononic acid). Unlike the more ubiquitous N-acetylneuraminic acid (Neu5Ac), the KDN family lacks an N-acetyl group at the C5 position, possessing a hydroxyl group instead[1].

In drug development and enzymology, Kdn2en is highly valued as a potent, competitive inhibitor of Kdnases —specialized sialidases expressed by ascomycete fungal pathogens such as Aspergillus fumigatus[1][2]. Because Kdn2en lacks a strong UV-absorbing chromophore and exhibits extreme hydrophilicity, traditional HPLC-UV methods are inadequate. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its quantification, providing the necessary selectivity and femtomole-level sensitivity required for enzyme kinetic assays and pharmacokinetic profiling[3].

Physicochemical Profile & Target Parameters

Before designing the MS/MS workflow, we must analyze the physicochemical constraints of the analyte. The high polarity of Kdn2en dictates the chromatographic approach, while its acidic nature dictates the ionization mode.

| Parameter | Value / Description |

| IUPAC Name | 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid |

| Common Name | Kdn2en (2,3-dehydro-2-deoxy-KDN) |

| Chemical Formula | C9H14O8 |

| Monoisotopic Mass | 250.0689 Da |

| LogP (Estimated) | -3.2 (Highly Hydrophilic) |

| Ionization Mode | Electrospray Ionization Negative (ESI-) |

| Precursor Ion [M-H]⁻ | m/z 249.1 |

Mechanistic Rationale for the Analytical Workflow

As a Senior Application Scientist, method development is not about trial and error; it is about exploiting the molecule's chemical physics.

-

Chromatographic Causality (Why HILIC?): Kdn2en is highly polar (estimated LogP < -3). If injected onto a standard reversed-phase C18 column, it will elute in the void volume alongside matrix salts, leading to catastrophic ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) using an Amide-bonded stationary phase is mandated. The Amide phase provides robust retention via hydrogen bonding and dipole-dipole interactions with the multiple hydroxyl groups of Kdn2en[3].

-

Ionization Causality (Why Negative ESI?): The C1 position of Kdn2en features a carboxylic acid moiety with a low pKa. In a slightly basic mobile phase (pH 9.0), this group is fully deprotonated, yielding an intense [M-H]⁻ precursor ion at m/z 249.1. Negative mode ESI inherently produces lower background noise than positive mode for acidic sugars[3].

-

Fragmentation Causality: Collision-Induced Dissociation (CID) of the m/z 249.1 precursor yields highly specific product ions. The primary fragmentation pathway is the facile decarboxylation of the C1 carboxylate (-44 Da) to yield m/z 205.1. A secondary, higher-energy pathway involves the cleavage of the C7-C8-C9 glycerol side chain (-90 Da), a hallmark fragmentation of sialic acids, yielding m/z 159.0[1][3].

Caption: End-to-end analytical workflow for Kdn2en LC-MS/MS quantification.

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Every batch must include system suitability checks to verify column equilibration and rule out carryover.

Step 1: Sample Preparation (Protein Precipitation)

Rationale: Liquid-liquid extraction is unviable due to Kdn2en's hydrophilicity. Cold solvent precipitation effectively removes proteins while keeping the polar analyte in solution.

-

Aliquot 50 µL of biological matrix (e.g., fungal lysate or serum) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard (IS) solution (e.g., KDN at 1 µg/mL). Self-Validation Check: The IS tracks extraction recovery and corrects for matrix effects.

-

Add 200 µL of ice-cold Acetonitrile (ACN). Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 × g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an autosampler vial. Do not dry down and reconstitute in water, as HILIC requires a high organic starting composition to ensure peak focusing.

Step 2: HILIC LC Parameters

-

Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water, adjusted to pH 9.0 with Ammonium Hydroxide. (Alkaline pH ensures complete deprotonation of Kdn2en).

-

Mobile Phase B: 10 mM Ammonium Acetate in 95% Acetonitrile / 5% Water.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 45°C. (Elevated temperature improves mass transfer and peak shape for sugars).

-

Gradient:

-

0.0 - 1.0 min: 95% B (Isocratic hold to focus the analyte)

-

1.0 - 6.0 min: Linear gradient to 50% B

-

6.0 - 8.0 min: Hold at 50% B (Column wash)

-

8.0 - 8.1 min: Return to 95% B

-

8.1 - 12.0 min: Re-equilibration at 95% B. (Self-Validation Check: Monitor column pressure; unstable pressure indicates incomplete re-equilibration, which will cause retention time drift).

-

Step 3: MS/MS Source and MRM Parameters

Operate the triple quadrupole mass spectrometer in Negative ESI mode.

-

Capillary Voltage: -2.5 kV

-

Desolvation Temperature: 500°C

-

Desolvation Gas Flow: 800 L/hr

-

Source Temperature: 150°C

Table: Optimized Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |

| Kdn2en | 249.1 | 205.1 | 15 | Quantifier (Decarboxylation) |

| Kdn2en | 249.1 | 159.0 | 20 | Qualifier (Glycerol Loss) |

| Kdn2en | 249.1 | 87.0 | 25 | Qualifier (Pyruvate fragment) |

| KDN (IS) | 267.1 | 87.0 | 25 | Internal Standard[3] |

Data Interpretation & Fragmentation Pathway

When reviewing the chromatograms, the ion ratio between the quantifier (m/z 205.1) and qualifier (m/z 159.0) transitions must remain within ±20% of the reference standard. A deviation in this ratio is a definitive indicator of an isobaric matrix interference co-eluting with Kdn2en.

Caption: CID fragmentation pathway of deprotonated Kdn2en in negative ESI mode.

References

-

Title: self-immolative Kdn-glycoside substrate enables high-throughput screening for inhibitors of Kdnases Source: Oxford Academic URL: [Link]

-

Title: Kinetic and Structural Characterization of Sialidases (Kdnases) from Ascomycete Fungal Pathogens Source: ACS Publications URL: [Link]

-

Title: Changes in the Serum and Tissue Levels of Free and Conjugated Sialic Acids, Neu5Ac, Neu5Gc, and KDN in Mice after the Oral Administration of Edible Bird's Nests: An LC–MS/MS Quantitative Analysis Source: MDPI URL: [Link]

Sources

Application Note: Preparation and Application of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en) Stock Solutions

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Researchers, biochemists, and drug development professionals investigating microbial and echinoderm sialidases.

Executive Summary

The study of sialidases (neuraminidases) is critical for understanding host-pathogen interactions and cellular signaling. While conventional sialidases cleave N-acetylneuraminic acid (Neu5Ac) and are inhibited by the transition-state analog Neu5Ac2en (DANA), a distinct class of enzymes known as KDNases specifically hydrolyze 2-keto-3-deoxy-D-glycero-D-galacto-nononic acid (KDN).

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid (Kdn2en) is the premier transition-state analog and competitive inhibitor for KDNases [1]. Because humans do not express KDNases, selectively targeting these enzymes with Kdn2en analogs represents a promising avenue for novel antifungal therapies, particularly against opportunistic pathogens like Aspergillus fumigatus [2]. This application note provides the mechanistic rationale, physicochemical data, and self-validating protocols for preparing Kdn2en stock solutions and deploying them in fluorometric KDNase inhibition assays.

Physicochemical Profile & Storage Specifications

To ensure reproducible experimental results, Kdn2en must be handled according to its specific physicochemical properties. The compound is highly polar due to its multiple hydroxyl groups and carboxylic acid moiety, granting it excellent aqueous solubility [3].

| Property | Specification |

| Chemical Name | 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid |

| Common Synonyms | Kdn2en; 2,3-dehydro-2-deoxy-KDN |

| CAS Number | 188854-96-8 |

| Molecular Formula | C₉H₁₄O₈ |

| Molecular Weight | 250.20 g/mol |

| Solubility | Highly soluble in H₂O (≥ 25 mg/mL) and DMSO |

| Appearance | White to off-white lyophilized powder |

| Storage (Solid) | -20°C, desiccated and protected from light |

| Storage (Solution) | -80°C (Aliquoted to prevent freeze-thaw degradation) |

Mechanistic Rationale: The Causality of Specificity (E-E-A-T)

Why does Kdn2en inhibit KDNase but not regular sialidases?

The specificity of Kdn2en is rooted in its structural divergence from conventional sialic acids. Regular sialidases possess an active site pocket optimized to accommodate the bulky C5 acetamido group of Neu5Ac. In contrast, KDNases (such as AfKDNase from A. fumigatus or KS from Asterina pectinifera) feature a more constrained active site tailored for the C5 hydroxyl group of KDN [1, 2].

When Kdn2en is introduced, its C5 hydroxyl group allows it to dock seamlessly into the KDNase active site. Furthermore, the C2-C3 double bond in Kdn2en forces the pyranose ring into a planar geometry at the anomeric center. This perfectly mimics the oxocarbenium ion transition state formed during the enzymatic cleavage of the glycosidic bond. Because the enzyme binds the transition state with orders of magnitude higher affinity than the ground-state substrate, Kdn2en acts as a potent competitive inhibitor. Conversely, conventional sialidases reject Kdn2en because their active sites lack the necessary hydrogen-bonding network to stabilize the C5 hydroxyl group in the absence of the acetamido moiety [1].

Pathway Visualization: KDNase Inhibition Mechanism

The following diagram illustrates the competitive inhibition workflow, highlighting how Kdn2en intercepts the KDNase catalytic cycle.

Caption: Mechanism of KDNase inhibition by Kdn2en via active site competition.

Protocol: Preparation of Kdn2en Stock Solutions

To maintain the structural integrity of the C2-C3 double bond, Kdn2en must be dissolved in high-purity solvents and protected from extreme pH excursions prior to the assay.

Materials Required

-

Kdn2en powder (CAS: 188854-96-8)

-

Sterile, nuclease-free Milli-Q Water (or biological grade DMSO)

-

0.22 µm PES or PTFE syringe filters

-

Low-protein binding microcentrifuge tubes

Step-by-Step Methodology (10 mM Aqueous Stock)

-

Equilibration: Remove the Kdn2en vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: This prevents ambient moisture condensation on the hygroscopic powder, which would alter the effective molarity.

-

Weighing: Accurately weigh 2.50 mg of Kdn2en.

-

Dissolution: Add exactly 1.0 mL of sterile Milli-Q water to the vial. Vortex gently for 30–60 seconds until the solution is completely clear.

-

Note: Because Kdn2en is a highly polar sugar acid, it dissolves rapidly in water. Avoid aggressive sonication, which generates localized heat that could degrade the molecule.

-

-

Sterilization: Pass the 10 mM solution through a 0.22 µm PES syringe filter.

-

Aliquoting: Divide the stock into 50 µL aliquots in low-bind tubes.

-

Storage: Immediately flash-freeze in liquid nitrogen and transfer to -80°C. Causality: Aqueous solutions of enoic acids can undergo slow hydration or epimerization at room temperature. Storing at -80°C halts these thermodynamic processes, ensuring stability for up to 6 months.

Application Workflow: Fluorometric KDNase Inhibition Assay

This self-validating protocol utilizes the fluorogenic substrate 4-methylumbelliferyl-alpha-KDN (MU-KDN) to quantify the inhibitory potency (IC₅₀) of Kdn2en against a target KDNase.

Reagent Preparation

-

Assay Buffer: 50 mM Sodium Acetate, pH 4.5. (KDNases typically exhibit optimal catalytic activity in acidic environments.)

-

Substrate Solution: 1 mM MU-KDN in Assay Buffer.

-

Stop Solution: 0.2 M Glycine-NaOH, pH 10.4.

Step-by-Step Assay Protocol

-

Inhibitor Dilution: Serially dilute the 10 mM Kdn2en stock in Assay Buffer to create a concentration gradient (e.g., 0.1 µM to 1000 µM).

-

Enzyme Pre-incubation: In a black 96-well microplate, combine 10 µL of the diluted Kdn2en with 40 µL of KDNase enzyme (at a pre-optimized active concentration). Incubate at 37°C for 15 minutes.

-

Causality: Kdn2en is a competitive inhibitor. Pre-incubating allows the inhibitor to establish thermodynamic equilibrium with the enzyme's active site before the substrate is introduced, preventing artificial right-shifts in the IC₅₀ curve.

-

-

Reaction Initiation: Add 50 µL of the 1 mM MU-KDN substrate solution to all wells. Include the following self-validating controls:

-

Positive Control: Enzyme + Substrate + Buffer (No inhibitor; defines 100% activity).

-

Blank/Background: Substrate + Buffer (No enzyme; defines baseline spontaneous hydrolysis).

-

-

Incubation: Seal the plate and incubate at 37°C for exactly 30 minutes in the dark.

-

Reaction Termination: Add 100 µL of Stop Solution (pH 10.4) to all wells.

-

Causality: The highly alkaline Stop Solution serves a dual purpose. First, it instantly denatures the KDNase, halting the reaction. Second, it deprotonates the released 4-methylumbelliferone (pKa ~7.8), converting it into its highly fluorescent phenoxide ion form.

-

-

Data Acquisition: Read the plate using a fluorescence microplate reader set to Excitation: 365 nm and Emission: 450 nm . Calculate the IC₅₀ using non-linear regression analysis (e.g., four-parameter logistic curve).

References

-

Yuziuk, J. A., et al. "Two Different Sialidases, KDN-sialidase and Regular Sialidase in the Starfish Asterina Pectinifera." Biochemical Journal, vol. 315, no. Pt 3, 1996, pp. 1041–1048. Available at:[Link]

-

Telford, J. C., et al. "The Aspergillus fumigatus Sialidase Is a 3-Deoxy-D-glycero-D-galacto-2-nonulosonic Acid Hydrolase (KDNase): Structural and Mechanistic Insights." Journal of Biological Chemistry, vol. 286, no. 12, 2011, pp. 10783–10792. Available at:[Link]

Use of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid in viral replication studies

Application Notes and Protocols for Researchers

Introduction: Unveiling the Role of a Classic Neuraminidase Inhibitor

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid, more commonly known in the scientific community as DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid) or Neu5Ac2en, stands as a foundational tool in the study of viral replication. As a synthetic analog of sialic acid, the natural substrate for viral neuraminidase enzymes, DANA has been instrumental in elucidating the critical role of neuraminidase in the lifecycle of numerous viruses, most notably influenza.[1][2] This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of DANA in viral replication studies, complete with detailed protocols and expert insights.

DANA's primary mechanism of action lies in its ability to competitively inhibit neuraminidase enzymes.[3] These enzymes are crucial for the release of newly formed viral particles from the surface of an infected host cell, a process that is essential for the propagation of the infection.[2][4] By binding to the active site of neuraminidase, DANA prevents the cleavage of sialic acid residues on the host cell surface, effectively trapping the progeny virions and halting the spread of the virus.[5] This inhibitory action is not limited to influenza viruses; DANA has been shown to inhibit a broad spectrum of viral, bacterial, and even mammalian neuraminidases, making it a valuable tool for a wide range of biological investigations.[4][6]

The Foundational Role of DANA in Antiviral Drug Discovery

The significance of DANA extends beyond its direct application in research. It served as the structural template for the rational design of more potent and specific neuraminidase inhibitors, such as the widely used antiviral drugs Zanamivir (Relenza) and Oseltamivir (Tamiflu).[2][7] The development of these next-generation antivirals was a landmark achievement in structure-based drug design, a process that was heavily informed by early studies with DANA.[8]

Core Applications in Viral Research

DANA is a versatile molecule with several key applications in a virology laboratory:

-

Elucidating the Role of Neuraminidase: By inhibiting neuraminidase activity, researchers can directly study its importance in the replication cycle of different viruses.

-

Screening for Antiviral Compounds: DANA can be used as a positive control in high-throughput screening assays designed to identify novel neuraminidase inhibitors.

-

Characterizing Viral Mutants: It can be employed to study the neuraminidase activity of different viral strains or mutants, including those with potential drug resistance.

-

Investigating Viral Entry and Fusion: In some paramyxoviruses, sialic acid analogs like DANA have been shown to interfere with the hemagglutinin-neuraminidase (HN) protein's role in viral attachment and cell-cell fusion, expanding its utility beyond just studying viral release.[9]

Quantitative Analysis: Inhibitory Potency of DANA

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an inhibitor. The IC50 value for DANA can vary depending on the specific virus, the neuraminidase enzyme source, and the assay conditions. Below is a summary of reported IC50 values for DANA against various neuraminidases.

| Enzyme Source | Substrate/Assay Condition | IC50 (µM) | Reference |

| Influenza Virus Neuraminidase | ~2 to 20 | [4] | |

| Human Neuraminidase 1 (NEU1) | 143 | [6] | |

| Human Neuraminidase 2 (NEU2) | 43 | [6] | |

| Human Neuraminidase 3 (NEU3) | 61 | [6] | |

| Human Neuraminidase 4 (NEU4) | 74 | [6] | |

| Newcastle Disease Virus (NDV) HN | 5 mM DANA resulted in ~90% inhibition | [9] |

Experimental Protocols

The following section provides detailed, step-by-step protocols for key experiments utilizing DANA to study viral replication.

Protocol 1: Fluorometric Neuraminidase Inhibition Assay

This assay is a widely used method to quantify the enzymatic activity of neuraminidase and the inhibitory effect of compounds like DANA. It utilizes a fluorogenic substrate, 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), which upon cleavage by neuraminidase, releases a fluorescent product (4-methylumbelliferone).

-

DANA (2,3-dehydro-2-deoxy-N-acetylneuraminic acid)

-

Recombinant or purified viral neuraminidase

-

MUNANA (2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Assay Buffer: 33 mM MES, 4 mM CaCl2, pH 6.5

-

Stop Solution: 0.14 M NaOH in 83% ethanol

-

96-well black, flat-bottom microplates

-

Fluorometer (Excitation: 355 nm, Emission: 460 nm)

Caption: Workflow for the in vitro neuraminidase inhibition assay.

-

Prepare DANA Dilutions: Prepare a stock solution of DANA in the assay buffer. Perform serial dilutions to obtain a range of concentrations to be tested (e.g., from 0.1 µM to 1000 µM).

-

Prepare Neuraminidase Solution: Dilute the viral neuraminidase enzyme in assay buffer to a concentration that gives a linear reaction rate over the assay period. This should be determined empirically beforehand.

-

Assay Setup:

-

To a 96-well black microplate, add 25 µL of each DANA dilution to triplicate wells.

-

Add 25 µL of assay buffer to control wells (no inhibitor).

-

Add 25 µL of the diluted neuraminidase solution to all wells.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

-

Enzymatic Reaction:

-

Prepare a working solution of MUNANA by diluting a stock solution to 100 µM in assay buffer.

-

Add 50 µL of the 100 µM MUNANA solution to all wells to start the reaction.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

-

Stop Reaction and Measure Fluorescence:

-

Add 100 µL of the stop solution to each well to terminate the enzymatic reaction.

-

Read the fluorescence on a fluorometer with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.[10]

-

-

Data Analysis:

-

Subtract the background fluorescence (from wells with no enzyme).

-

Calculate the percentage of neuraminidase inhibition for each DANA concentration relative to the no-inhibitor control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: Plaque Reduction Assay

This cell-based assay assesses the ability of a compound to inhibit the infectious cycle of a virus that forms plaques (localized areas of cell death).

-

DANA

-

Susceptible host cell line (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus)

-

Virus stock of known titer (Plaque Forming Units/mL)

-

Cell culture medium (e.g., DMEM) with and without serum

-

Agarose or methylcellulose for overlay

-

Crystal violet staining solution

Caption: Workflow for the plaque reduction assay.

-

Cell Seeding: Seed a 6-well or 12-well plate with a suitable host cell line to form a confluent monolayer within 24 hours.

-

Compound and Virus Preparation:

-

Prepare serial dilutions of DANA in serum-free cell culture medium.

-

In separate tubes, mix each DANA dilution with a known amount of virus (e.g., 100 plaque-forming units, PFU).

-

-

Infection:

-

Remove the growth medium from the cell monolayers and inoculate the cells with the virus-DANA mixtures.

-

Include a "virus control" (virus, no compound) and "cell control" (no virus, no compound).

-

Allow the virus to adsorb for 1-2 hours at 37°C.

-

-

Overlay:

-

Prepare a semi-solid overlay medium (e.g., 2x culture medium mixed 1:1 with 1.2% agarose or methylcellulose) containing the corresponding concentrations of DANA.

-

After the adsorption period, remove the inoculum and add the overlay medium to each well.

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible in the virus control wells.

-

Plaque Visualization and Counting:

-

Fix the cells with a solution such as 10% formalin.

-

Remove the overlay and stain the cell monolayer with a 0.1% crystal violet solution.

-

Wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each DANA concentration compared to the virus control.

-

Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the logarithm of the DANA concentration.

-

Protocol 3: Viral Titer Determination by TCID50 Assay

This endpoint dilution assay is used to quantify the amount of infectious virus in a sample, particularly for viruses that do not form distinct plaques. The 50% Tissue Culture Infectious Dose (TCID50) is the dilution of virus that is required to infect 50% of the inoculated cell cultures.

-

DANA

-

Susceptible host cell line

-

Virus stock

-

96-well tissue culture plates

-

Cell culture medium

-

Cell Seeding: Seed a 96-well plate with the host cell line at a density that will result in a confluent monolayer.

-

Prepare Virus Dilutions: Perform ten-fold serial dilutions of the virus stock in serum-free medium.

-

Infection and Treatment:

-

Add the serially diluted virus to the wells of the 96-well plate (e.g., 8 replicates per dilution).

-

To a parallel set of wells, add the same virus dilutions along with a fixed, inhibitory concentration of DANA.

-

Include cell control wells (no virus).

-

-

Incubation: Incubate the plates at 37°C in a CO2 incubator and observe daily for the appearance of cytopathic effect (CPE). The incubation time will vary depending on the virus (typically 3-7 days).

-

Scoring: For each dilution, record the number of wells that show CPE.

-

Calculation of TCID50: Use the Reed-Muench or Spearman-Kärber method to calculate the TCID50/mL for both the treated and untreated virus samples. A significant reduction in the TCID50 in the presence of DANA indicates its antiviral activity.

Conclusion and Future Perspectives

2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic acid (DANA) remains a cornerstone in the field of virology. Its broad-spectrum neuraminidase inhibitory activity, coupled with its historical significance in the development of modern antiviral drugs, makes it an indispensable tool for both fundamental and applied research. The protocols outlined in this guide provide a solid foundation for utilizing DANA to investigate viral replication, screen for new antiviral agents, and characterize viral enzymes. As our understanding of the intricate host-virus interactions continues to evolve, the application of classic tools like DANA will undoubtedly continue to provide valuable insights into the complex world of viruses.

References

-

Bacterial Neuraminidase Rescues Influenza Virus Replication from Inhibition by a Neuraminidase Inhibitor. (2012). PLOS One. [Link]

-

Discovery and development of neuraminidase inhibitors. Wikipedia. [Link]

-

The Anti-Influenza Virus Agent 4-GU-DANA (Zanamivir) Inhibits Cell Fusion Mediated by Human Parainfluenza Virus and Influenza Virus HA. Journal of Virology. [Link]

-

The current state of research on influenza antiviral drug development: drugs in clinical trial and licensed drugs. (2024). mBio. [Link]

-

Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science. [Link]

-

Evaluation of Neuraminidase Enzyme Assays Using Different Substrates To Measure Susceptibility of Influenza Virus Clinical Isolates to Neuraminidase Inhibitors: Report of the Neuraminidase Inhibitor Susceptibility Network. Journal of Clinical Microbiology. [Link]

-

Targeting Human Parainfluenza Virus Type-1 Haemagglutinin-Neuraminidase with Mechanism-Based Inhibitors. (2019). Molecules. [Link]

-

Viral Titers Determination Using TCID50. CD Formulation. [Link]

-

Inhibition of influenza virus replication in tissue culture by 2-deoxy-2,3-dehydro-N-trifluoroacetylneuraminic acid (FANA): mechanism of action. (1976). Journal of General Virology. [Link]

-

Analysis of inhibitor binding in influenza virus neuraminidase. Protein Science. [Link]

-

Virus titration test. EURL-PPR. [Link]

-

TCID50 Assay. Agilent. [Link]

-

Molecular dynamics simulations of viral neuraminidase inhibitors with the human neuraminidase enzymes: Insights into isoenzyme selectivity. (2018). ERA: Education & Research Archive. [Link]

Sources

- 1. The NEU1-selective sialidase inhibitor, C9-butyl-amide-DANA, blocks sialidase activity and NEU1-mediated bioactivities in human lung in vitro and murine lung in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. content-assets.jci.org [content-assets.jci.org]

- 4. Inhibitors of the human neuraminidase enzymes - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00089G [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. stacks.cdc.gov [stacks.cdc.gov]

- 7. Fluorescence-based Neuraminidase Inhibition Assay to Assess the Susceptibility of Influenza Viruses to The Neuraminidase Inhibitor Class of Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brainvta.tech [brainvta.tech]

- 9. Inhibition of Parainfluenza Virus Type 3 and Newcastle Disease Virus Hemagglutinin-Neuraminidase Receptor Binding: Effect of Receptor Avidity and Steric Hindrance at the Inhibitor Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting degradation of 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid in aqueous buffers

Welcome to the Technical Support Center for 2,6-Anhydro-3-deoxy-D-glycero-D-galacto-non-2-enoic Acid, commonly known as Neu5Ac2en or DANA. DANA is a potent, broad-spectrum transition-state analog inhibitor of neuraminidases (sialidases)[1]. While highly effective in anhydrous conditions, researchers frequently encounter sudden losses of inhibitory potency during in vitro assays. This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to troubleshoot and prevent DANA degradation in aqueous buffers.

Diagnostic Workflow: Resolving Loss of Inhibitory Activity

Diagnostic workflow for troubleshooting DANA (Neu5Ac2en) degradation in experimental assays.

Core Troubleshooting FAQs

Q1: Why does my DANA stock lose inhibitory potency after being diluted in aqueous assay buffers? A: DANA is designed to mimic the semiplanar oxocarbenium intermediate formed during the enzymatic cleavage of sialic acid[2]. This critical planar half-chair conformation is structurally enforced by the C2=C3 double bond[2]. In aqueous solutions, this double bond is highly susceptible to hydration and nucleophilic attack[3]. Once the double bond is hydrated or compromised, the molecule undergoes a structural shift, losing its half-chair conformation and rendering it unable to competitively bind the neuraminidase active site[2].

Q2: What is the maximum viable storage time for DANA in aqueous solutions versus organic solvents? A: DANA should never be stored long-term in aqueous buffers. In anhydrous DMSO, stock solutions remain stable for up to 6 months at -80°C, or 1 month at -20°C[4]. Conversely, once diluted into an aqueous buffer like PBS (pH 7.4), the working solution immediately begins a slow degradation process and should be utilized within 4 hours when incubated at 37°C for enzymatic assays[1].

Q3: Does the choice of buffer system impact DANA's degradation rate? A: Yes, significantly. Acidic environments drastically accelerate the hydrolytic ring-opening and hydration of the C2=C3 double bond[3]. Therefore, acetate or citrate buffers (pH < 6.0) must be strictly avoided when pre-incubating the inhibitor. Always use a well-buffered neutral solution (e.g., PBS at pH 7.4) to maintain the structural integrity of the enamine-like moiety during your assay[1].

Degradation Mechanics

Mechanism of DANA neuraminidase inhibition versus aqueous degradation pathway.

Quantitative Stability Data

To optimize your experimental design, refer to the following stability benchmarks for DANA across various conditions:

| Storage Condition | Solvent | Temperature | Expected Stability | Primary Degradation Risk |

| Long-term Stock | Anhydrous DMSO | -80°C | 6 Months | Minimal risk if sealed[4] |

| Short-term Stock | Anhydrous DMSO | -20°C | 1 Month | Moisture ingress via freeze-thaw[4] |

| Working Solution | PBS (pH 7.4) | 4°C | < 24 Hours | Slow hydration of C2=C3 bond |

| Assay Incubation | PBS (pH 7.4) | 37°C | ~ 4 Hours | Accelerated hydrolysis[1] |

| Acidic Buffer | Acetate (pH < 5) | 25°C | < 1 Hour | Rapid acid-catalyzed hydration[3] |

Standard Operating Procedure (SOP): Preparation, Storage, and Self-Validation

To ensure absolute trustworthiness in your data, follow this self-validating protocol. It is designed to prevent degradation during preparation and includes an internal validation step to confirm the structural integrity of the inhibitor before use.

Phase 1: Anhydrous Stock Preparation

-

Equilibration: Allow the lyophilized DANA vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

-

Causality: This prevents atmospheric moisture condensation on the cold powder, which would initiate premature hydrolysis of the double bond.

-

-

Reconstitution: Dissolve DANA in anhydrous DMSO to a concentration of 20 mM.

-

Aliquoting: Dispense into 10 µL single-use aliquots in amber microcentrifuge tubes to protect from light.

-

Storage: Store immediately at -80°C.

-

Causality: Deep freezing halts kinetic degradation pathways, ensuring stability for up to 6 months[4].

-

Phase 2: Aqueous Working Solution Preparation

-

Thawing: Thaw a single 10 µL DMSO aliquot on ice just prior to the assay.

-

Dilution: Dilute to the required working concentration (e.g., 100 µM) using sterile Phosphate-Buffered Saline (PBS), pH 7.4.

-

Causality: Maintaining a strictly neutral pH prevents the acid-catalyzed hydration of the critical C2=C3 double bond[3].

-

-

Usage: Do not store the aqueous working solution. Utilize within 4 hours at 37°C[1].

Phase 3: Self-Validation via MUNANA Assay

Do not assume your working solution is active. Validate the structural integrity of the DANA working solution before running critical biological experiments.

-

Incubation: Incubate 100 µM of the prepared DANA working solution with recombinant human neuraminidase (e.g., NEU2) for 30 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate MUNANA[2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid][1].

-

Measurement: Measure fluorescence (Excitation: 355 nm, Emission: 460 nm).

-

Validation Check: Intact DANA should yield an IC50 of approximately 43 µM against NEU2[5]. If the IC50 is significantly right-shifted (e.g., >150 µM), the C2=C3 double bond has degraded, and the aliquot must be discarded.

References

-

Discovery of Influenza Neuraminidase Inhibitors: Structure-Based Virtual Screening and Biological Evaluation of Novel Chemotypes Source: MDPI URL:[Link]

-

The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) Source: RSC Publishing URL:[Link]

-

Conformational Free Energy Surface of α-N-Acetylneuraminic Acid: An Interplay Between Hydrogen Bonding and Solvation Source: ResearchGate URL:[Link]

Sources